Flavokawin A

Cancer selectivity Breast cancer Therapeutic index

Standard chalcones often lack selectivity, leading to confounding normal-cell toxicity. Flavokawin A (CAS 3791-75-1) solves this with validated differentiation: - **Higher therapeutic window:** 3× selectivity index (3.98 vs 1.33) vs Flavokawain B in MCF-10A/MCF-7 pairs; normal cell IC₅₀ >100 µM. - **In vivo validation:** 57% tumor growth inhibition (T24 bladder xenograft) and 79% survival in transgenic chemoprevention models. - **P-gp reversal:** Suppresses P-gp expression 3× in A549/T cells (IC₅₀ ~21 µM vs paclitaxel 34.6 µM). Supplied as a dihydrochalcone reference standard for oncology, melanogenesis, and chemoresistance research.

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
CAS No. 3791-75-1
Cat. No. B3052017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavokawin A
CAS3791-75-1
Molecular FormulaC18H20O5
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2OC)OC)O
InChIInChI=1S/C18H20O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-5,7-8,10-11,20H,6,9H2,1-3H3
InChIKeyKGFYDIZALLKOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flavokawin A: Pharmacological Selectivity Profile


Flavokawin A (CAS 3791-75-1; synonym: flavokawain A dihydro-derivative) is a naturally occurring 2′-hydroxy-dihydrochalcone isolated from the kava plant (Piper methysticum) [1]. Belonging to the linear 1,3-diarylpropanoid class, its structure is distinguished by a saturated C2–C3 bond (propan-1-one backbone) carrying 4-methoxy, 2′-hydroxy, and 4′,6′-dimethoxy substituents, contrasting with the α,β-unsaturated chalcone form (CAS 3420-72-2) [2]. The compound has been studied for anticancer, anti-melanogenic, anti-adipogenic, and immunomodulatory activities across multiple in vitro and in vivo models, with data demonstrating quantifiable differentiation from its closest in-class analogs Flavokawain B and Flavokawain C in terms of selectivity, therapeutic window, and application-specific efficacy [3].

Natural dihydrochalcone from kava (Piper methysticum)
Supports cancer cell-model selectivity studies
In vivo model-response context in zebrafish and mouse
Research probe for pathway and chemoresistance studies

Why Flavokawin A Cannot Be Substituted by Other Flavokawains


Despite sharing a common chalconoid/dihydrochalconoid scaffold, the flavokawains exhibit divergent biological profiles driven by subtle substituent differences at the R-4 position of the B-ring: Flavokawin A bears a methoxy group, Flavokawain B retains a hydrogen, and Flavokawain C carries a hydroxyl group [1]. These structural variations translate into non-interchangeable pharmacodynamic outcomes—Flavokawain B is consistently more potently cytotoxic but also narrower in therapeutic window and more hepatotoxic, while Flavokawain C shows higher anti-adipogenic potency but lower selectivity. Procurement or experimental substitution without quantitative guidance therefore risks selecting a compound with inferior selectivity index, greater off-target toxicity, or inappropriate mechanism for the intended research application [2][3].

Compound
Flavokawin A (FLA)
Flavokawain B / C
B-Ring Substituent
–OCH₃ (methoxy)
–H (B) / –OH (C)
Selectivity Index
Higher cancer-to-normal cell discrimination
May shift toward lower selectivity (B) or different profile (C)
In Vivo Tolerability
Broader concentration range in zebrafish
Narrower range (B); data to verify (C)

Quantitative Differential Evidence Against Closest Analogs


Cancer Cell Selectivity vs. Normal Epithelial Cells

In a direct head-to-head comparison using identical assay conditions (MTT, 72 h), Flavokawin A (FLA) demonstrated a markedly superior selectivity index over Flavokawain B (FLB) when discriminating between breast cancer cell lines and the non-tumorigenic mammary epithelial line MCF-10A. For MCF-7 cells, the selectivity index (MCF-10A IC₅₀ / MCF-7 IC₅₀) was 3.98 for FLA versus 1.33 for FLB—an approximately 3-fold advantage. For the triple-negative MDA-MB-231 line, the selectivity index was 5.72 for FLA versus 3.66 for FLB. Critically, FLA achieved an IC₅₀ >100 µM against normal MCF-10A cells, whereas FLB exhibited cytotoxicity with an IC₅₀ of 45 µM against the same normal line [1]. This indicates that FLA spares normal breast epithelial cells at concentrations well above those required to inhibit cancer cell growth, while FLB's narrower window limits its usable concentration range in applications where normal tissue preservation is required.

Cancer Cell Selectivity vs. FLB
Head-to-head
MCF-10A/MCF-7 SI: FLA 3.98 vs FLB 1.33; MCF-10A IC₅₀ FLA >100 µM vs FLB 45 µM
Supports selectivity-index context in breast cancer cell models
MTT assay, 72 h; MCF-7, MDA-MB-231, MCF-10A
Cancer selectivity Breast cancer Therapeutic index

In Vivo Safety Margin in Zebrafish Melanogenesis Model

A 2020 study directly compared the non-toxic concentrations of Flavokawain A (FLA) and Flavokawain B (FLB) in a zebrafish (Danio rerio) model, the most stringent vertebrate in vivo toxicity comparator available for these compounds. FLA exhibited no observable toxicity at concentrations up to 25 µM, whereas FLB was non-toxic only up to 6.25 µM—a 4-fold difference in the maximum tolerated concentration [1]. At these respective safe concentrations, both compounds reduced melanin content in α-MSH-induced B16/F10 melanoma cells (FLA: 4.3-fold decrement; FLB: 9.6-fold decrement), and reduced tyrosinase activity (FLA: 7-fold; FLB: 9-fold) [1]. While FLB was more potent on a per-concentration basis, its usable therapeutic range is constrained by the 4-fold lower in vivo safety ceiling. FLA therefore offers a wider operational window for phenotypic screening and dose-escalation studies in whole-organism models of hyperpigmentation.

Zebrafish Safe Concentration
Head-to-head
4× higher max. non-toxic concentration (25 µM vs. 6.25 µM)
Supports in vivo concentration-range comparison
Zebrafish (Danio rerio); melanin/tyrosinase endpoints
Therapeutic window Zebrafish toxicity Melanogenesis

Anti-Adipogenic Activity Without Cytotoxicity

In a 2022 study that systematically synthesized and compared all three natural flavokawains, Flavokawain A (3) demonstrated an intermediate anti-adipogenic potency (EC₅₀ = 64.4 µM for inhibition of triglyceride accumulation in 3T3-L1 murine pre-adipocytes) with relatively weak cytotoxicity, whereas Flavokawain C (5) was 2.5-fold more potent (EC₅₀ = 26.1 µM) but also with weak cytotoxicity. Critically, Flavokawain B (4) was outright cytotoxic to the pre-adipocytes, making it unsuitable for anti-adipogenic applications that require preservation of cell viability [1]. This establishes a clear application-based ranking: for anti-obesity drug discovery programs where adipocyte viability must be maintained, Flavokawain A and C are viable candidates while Flavokawain B is disqualified. Between A and C, FLA's weaker potency is balanced by its distinct structural and pharmacological profile (saturated backbone vs. unsaturated), and its established selectivity track record in cancer models provides cross-context confidence not yet demonstrated for FLC.

Anti-Adipogenic Potency vs. FLB/FLC
Head-to-head
FLA EC₅₀ 64.4 µM (weak cytotoxicity); FLC EC₅₀ 26.1 µM; FLB cytotoxic
Supports anti-adipogenic assay context with viability preservation
3T3-L1 pre-adipocytes, triglyceride accumulation assay
Anti-obesity Adipogenesis Cytotoxicity avoidance

In Vivo Bladder Cancer Chemoprevention Efficacy

Flavokawain A (FKA) has demonstrated robust in vivo efficacy in two mechanistically distinct transgenic mouse models of urothelial cell carcinoma (UCC), a level of in vivo validation not reported for Flavokawain B or C in bladder cancer. In the UPII-mutant Ha-ras transgenic mouse model, 6 months of oral dietary FKA (6 g/kg food) improved survival to 79% (15/19) vs. 31.6% (6/19) in vehicle controls (p = 0.02), reduced mean bladder weight by 37% in male mice (0.216 ± 0.033 g vs. 0.342 ± 0.039 g, p = 0.0413) and by 41% in female mice (0.043 ± 0.004 g vs. 0.073 ± 0.004 g, p < 0.0001), and reduced incidences of hydronephrosis and hematuria with more well-differentiated tumor histology [1]. In an earlier nude mouse xenograft model using T24 bladder cancer cells, FKA inhibited tumor growth by 57% [2]. This dual-model in vivo evidence—spanning both chemoprevention (transgenic) and therapeutic (xenograft) settings—constitutes a depth of bladder cancer validation that is unique among the flavokawains and a key differentiator for procurement decisions in urothelial carcinoma research.

Bladder Tumor Model Response
Model context
FKA: 79% survival vs. 31.6% vehicle; bladder weight reduction 37–41%
Supports in vivo bladder tumor model response context
UPII-Ha-ras transgenic mouse; dietary FKA 6 g/kg, 6 months
Bladder cancer Chemoprevention Transgenic mouse model

Activity Against Paclitaxel-Resistant Lung Cancer

In paclitaxel (PTX)-resistant A549/T non-small cell lung cancer cells, Flavokawain A (FKA) demonstrated an IC₅₀ of approximately 21 µM, outperforming paclitaxel itself which exhibited an IC₅₀ of 34.64 µM against the same resistant line—a 1.65-fold potency advantage [1]. Furthermore, FKA at 30 µM decreased P-glycoprotein (P-gp) protein expression by 3-fold within 24 hours, directly targeting the efflux pump mechanism responsible for the chemoresistant phenotype, while showing no hepatic toxicity in normal liver epithelial cells [1]. This dual profile—higher potency than the standard-of-care chemotherapeutic in the resistant setting, combined with mechanistic reversal of drug efflux—positions FKA as a uniquely valuable tool compound for chemoresistance reversal research, an application for which no equivalent data exist for Flavokawain B or C in the PTX-resistant lung cancer context.

Chemoresistance vs. Paclitaxel
Head-to-head
FKA IC₅₀ ~21 µM vs. PTX 34.64 µM; P-gp suppression 3× at 30 µM
Supports chemoresistance model response context
A549/T lung cancer cells, CCK-8 assay; no hepatic toxicity observed
Chemoresistance Lung cancer P-glycoprotein

High-Value Research Applications of Flavokawin A


Cancer Selectivity Screening with Wide Therapeutic Window

Investigators performing side-by-side cytotoxicity profiling of chalcone/dihydrochalcone libraries against cancer vs. normal cell line panels benefit specifically from Flavokawin A. As shown in Section 3, FLA delivers a 3-fold higher selectivity index than FKB in breast cancer models (MCF-10A/MCF-7 SI 3.98 vs. 1.33), with MCF-10A IC₅₀ >100 µM [1]. This makes FLA the optimal in-class reference standard for experiments where discrimination between transformed and non-transformed cells is the primary endpoint, enabling cleaner interpretation of mechanism-of-action studies without confounding cytotoxicity to normal cells.

Zebrafish Phenotypic Screening for Melanogenesis Modulators

For research groups utilizing zebrafish as a vertebrate screening platform for skin pigmentation modulators, Flavokawain A provides a 4-fold wider safe dosing window (25 µM vs. 6.25 µM for FKB) while retaining significant anti-melanogenic activity (4.3-fold melanin reduction, 7-fold tyrosinase suppression) [2]. This wider therapeutic index permits more flexible experimental design, including dose-escalation and combination studies, without the toxicity-driven attrition that limits FKB's utility in the same model.

In Vivo Urothelial Carcinoma Chemoprevention Studies

Flavokawain A is uniquely positioned as the only flavokawain with published in vivo efficacy in bladder cancer across both transgenic chemoprevention models (UPII-Ha-ras: 79% survival vs. 31.6% control, 37–41% bladder weight reduction) and xenograft therapeutic models (57% tumor growth inhibition in T24 nude mice) [3]. Laboratories focused on NMIBC or MIBC translational research should prioritize FKA over FKB or FKC, which lack any comparable in vivo bladder cancer validation.

Chemoresistance Reversal in P-gp-Overexpressing Cancers

For studies targeting P-glycoprotein-mediated multidrug resistance, Flavokawain A not only demonstrates direct cytotoxicity against PTX-resistant A549/T lung cancer cells (IC₅₀ ~21 µM, superior to PTX's 34.64 µM) but also mechanistically suppresses P-gp protein expression by 3-fold [4]. This dual-action profile—lacking reported equivalents for FKB or FKC in this specific context—makes FKA a strategic procurement choice for investigating chalcone-based strategies to overcome chemoresistance.

Application
Selection Property
Validation Focus
Cancer cell-model selectivity screening
Selectivity-index comparison across cell lines
Cancer vs. normal epithelial cell endpoint review
Zebrafish melanogenesis model screening
In vivo concentration-range tolerability
Melanin and tyrosinase activity endpoints
Urothelial carcinoma model studies
In vivo bladder tumor model response
Survival and tumor burden endpoints
Chemoresistance model studies
P-glycoprotein expression modulation
Cytotoxicity and resistance-reversal endpoints
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